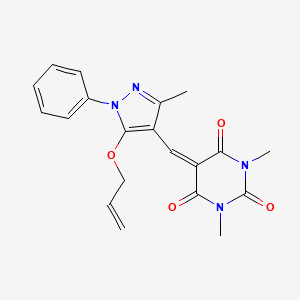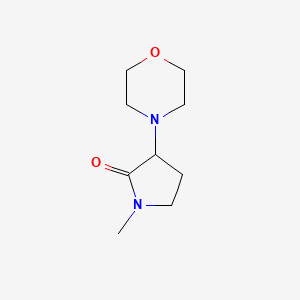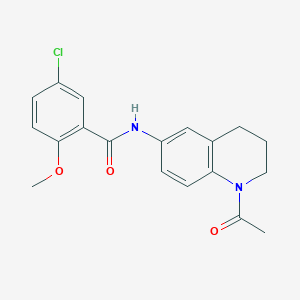
5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound characterized by a pyrazole and pyrimidine ring system. This compound features multiple functional groups, including allyloxy and methyl groups, which contribute to its diverse reactivity and application potential in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of allyloxy-methyl-phenyl-pyrazole with a suitable pyrimidine derivative under controlled conditions. Reaction conditions often include:
Reagents: Appropriate catalysts such as Lewis acids or bases.
Temperature and Time: Generally performed at moderate temperatures (60-80°C) over several hours.
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods: In an industrial setting, the compound can be produced in larger quantities using batch or continuous flow processes. Optimization of reaction parameters such as concentration, temperature, and catalyst choice is crucial to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the allyloxy and methyl groups.
Reduction: Selective reduction of the compound can be achieved, altering the functional groups to yield various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles in the presence of bases.
Major Products:
Oxidation Products: Oxidized forms of the allyloxy or methyl groups.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Compounds with new substituents introduced at reactive sites.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a building block for the synthesis of more complex organic molecules.
Investigated for its potential as a ligand in coordination chemistry.
Biology:
Explored for its biological activity, including anti-inflammatory and antimicrobial properties.
Medicine:
Potential candidate for drug development due to its diverse functional groups and reactive sites.
Under investigation for anticancer activity.
Industry:
Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The compound's mechanism of action depends on its specific application:
Biological Activity: Interacts with molecular targets such as enzymes or receptors, leading to biological effects like enzyme inhibition or receptor modulation.
Chemical Reactivity: Functional groups engage in specific chemical reactions, influencing the compound's behavior and reactivity profile.
Vergleich Mit ähnlichen Verbindungen
5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazole: Shares the pyrazole core but lacks the pyrimidine ring.
1,3-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains the pyrimidine ring but without the pyrazole linkage.
1-Phenyl-3-methyl-1H-pyrazol-4-carbaldehyde: Similar structure with variations in functional groups and ring system.
This compound's unique combination of structural elements and reactivity makes it a valuable subject of study across multiple scientific disciplines. Anything else I can deep-dive into?
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-[(3-methyl-1-phenyl-5-prop-2-enoxypyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-5-11-28-19-15(13(2)21-24(19)14-9-7-6-8-10-14)12-16-17(25)22(3)20(27)23(4)18(16)26/h5-10,12H,1,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSYSUZJMNXWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C2C(=O)N(C(=O)N(C2=O)C)C)OCC=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate](/img/structure/B2505518.png)

![N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2505521.png)

![4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B2505523.png)




![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)

![N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2505533.png)
![(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol](/img/structure/B2505534.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)
